2-Acetoxy-3-phenylbenzamide
Description
Contextual Significance of Benzamide (B126) Derivatives in Organic and Medicinal Chemistry Research
Benzamide derivatives are a significant class of compounds in both organic and medicinal chemistry. nih.gov The benzamide structure, which consists of a benzene (B151609) ring attached to an amide group, serves as a versatile scaffold for the development of a wide range of biologically active molecules. nih.gov In medicinal chemistry, these derivatives have been investigated for a multitude of therapeutic applications. For instance, some substituted benzamides act as selective modulators of dopaminergic neurons, with applications in treating psychiatric disorders like schizophrenia and depression. nih.govnih.govresearchgate.net Others have been explored as tubulin inhibitors for cancer therapy, histone deacetylase (HDAC) inhibitors, and agents targeting various enzymes. acs.orgacs.org The ability to readily modify the benzamide core allows for the fine-tuning of a compound's pharmacological profile.
The versatility of the benzamide scaffold also makes it a valuable tool in organic synthesis. The amide bond is a fundamental functional group, and the study of its formation and reactivity in the context of substituted benzamides contributes to a deeper understanding of organic reaction mechanisms. The development of novel synthetic routes to access diverse benzamide derivatives is an ongoing area of research, enabling the creation of libraries of compounds for screening and further investigation. bohrium.commdpi.com
Overview of the Chemical Landscape for Substituted Benzamides and Related Structures
The chemical landscape of substituted benzamides is vast and diverse, encompassing a wide array of structural motifs and functionalities. drugbank.com These compounds are characterized by the presence of one or more substituents on the phenyl ring and/or the amide nitrogen. The nature and position of these substituents play a crucial role in determining the molecule's chemical and physical properties, as well as its biological activity.
Common substitutions on the phenyl ring include alkyl, alkoxy, halogen, and nitro groups, which can influence the electronic and steric properties of the molecule. The nitrogen atom of the amide can be unsubstituted or substituted with various alkyl or aryl groups, leading to secondary or tertiary amides. This structural diversity allows for the creation of a vast chemical space for exploration.
Rationale for Academic Investigation into 2-Acetoxy-3-phenylbenzamide and its Analogues
The academic investigation into this compound is driven by the desire to understand how the specific arrangement of its functional groups—an acetoxy group at the 2-position and a phenyl group at the 3-position of the benzamide core—influences its properties and potential applications. The presence of the acetoxy group, an ester, introduces a potential site for hydrolysis, which could be relevant in biological systems or as a handle for further chemical modification. The phenyl substituent at the 3-position adds steric bulk and introduces additional aromatic interactions, which can significantly impact how the molecule interacts with its environment.
Research into analogues of this compound, where the substituents are systematically varied, allows for the exploration of structure-activity relationships (SAR). By modifying the acetoxy group, the phenyl substituent, or other parts of the benzamide scaffold, researchers can gain insights into the key molecular features responsible for any observed chemical or biological effects. This systematic approach is fundamental to rational drug design and the development of new chemical tools. For instance, studies on related N-phenylbenzamide derivatives have explored their potential as antiviral agents. mdpi.com
Scope and Objectives of Research Endeavors Related to the Compound
Research endeavors related to this compound and its analogues are typically focused on several key objectives. A primary goal is the synthesis and characterization of these compounds. This involves developing efficient synthetic routes to produce the target molecules and confirming their structures using a variety of analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. researchgate.netacs.org
Another major objective is the investigation of the compound's chemical and physical properties. This can include determining its melting point, solubility, and stability, as well as studying its conformational preferences and intermolecular interactions through techniques like X-ray crystallography. researchgate.netiucr.org
Furthermore, a significant portion of research is dedicated to exploring the potential biological activities of these compounds. This often involves screening them against a range of biological targets, such as enzymes or receptors, to identify any potential therapeutic applications. For example, various benzamide derivatives have been evaluated for their anticancer and antimicrobial properties. bohrium.comresearchgate.netdergipark.org.tr The ultimate aim of such research is to contribute to the body of chemical knowledge and potentially identify new lead compounds for further development.
Below is a data table summarizing the key properties of this compound.
| Property | Value | Source |
| Molecular Formula | C15H13NO3 | uni.lunih.gov |
| Molecular Weight | 255.27 g/mol | nih.gov |
| IUPAC Name | (2-carbamoyl-6-phenylphenyl) acetate | nih.gov |
| CAS Number | 63887-49-0 | nih.govepa.gov |
Structure
3D Structure
Properties
CAS No. |
63887-49-0 |
|---|---|
Molecular Formula |
C15H13NO3 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
(2-carbamoyl-6-phenylphenyl) acetate |
InChI |
InChI=1S/C15H13NO3/c1-10(17)19-14-12(11-6-3-2-4-7-11)8-5-9-13(14)15(16)18/h2-9H,1H3,(H2,16,18) |
InChI Key |
JTVVOOSCIQPAQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=CC=C1C(=O)N)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 Acetoxy 3 Phenylbenzamide
Strategic Approaches to the Synthesis of the Core Benzamide (B126) Scaffold
The formation of the amide bond in 2-Acetoxy-3-phenylbenzamide is a critical step that can be achieved through several established synthetic methodologies. The most prevalent of these are the aminolysis of acyl halides and N-acylation reactions utilizing activated carboxylic acid derivatives.
Aminolysis of Acyl Halides as a Primary Synthetic Route
A primary and highly effective method for the synthesis of the this compound core involves the reaction of a corresponding acyl halide, specifically 2-acetoxy-3-phenylbenzoyl chloride, with ammonia (B1221849) or a protected ammonia equivalent. This nucleophilic acyl substitution reaction is typically rapid and proceeds with high yield.
The synthesis of the requisite acyl chloride can be accomplished by treating 2-acetoxy-3-phenylbenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The subsequent reaction with ammonia provides the target benzamide. To prevent side reactions, the aminolysis is often carried out at low temperatures.
A plausible reaction scheme is as follows:
Formation of the Acyl Chloride:
2-hydroxy-3-phenylbenzoic acid is first acetylated using acetic anhydride (B1165640) to yield 2-acetoxy-3-phenylbenzoic acid.
The resulting acid is then treated with thionyl chloride to form 2-acetoxy-3-phenylbenzoyl chloride.
Aminolysis:
The freshly prepared 2-acetoxy-3-phenylbenzoyl chloride is then reacted with a source of ammonia, such as aqueous or gaseous ammonia, to yield this compound.
| Reagent for Acyl Halide Formation | Typical Conditions | Advantages | Disadvantages |
| Thionyl chloride (SOCl₂) | Reflux in an inert solvent (e.g., toluene) | Readily available, byproducts are gaseous (SO₂ and HCl) | Can be harsh for sensitive substrates |
| Oxalyl chloride ((COCl)₂) | Room temperature in a chlorinated solvent (e.g., CH₂Cl₂) | Milder conditions, byproducts are gaseous (CO, CO₂, and HCl) | More expensive than SOCl₂ |
| Phosphorus pentachloride (PCl₅) | Heating with the carboxylic acid | Effective for less reactive acids | Solid byproduct (POCl₃) can complicate purification |
N-Acylation Reactions Utilizing Activated Carboxylic Acid Derivatives
An alternative and often milder approach to the benzamide scaffold is the N-acylation of an amine with an activated form of 2-acetoxy-3-phenylbenzoic acid. This method avoids the often harsh conditions required for acyl halide formation. Common activating agents include carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency.
The general procedure involves the in-situ activation of the carboxylic acid with the coupling agent, followed by the addition of an ammonia equivalent.
| Activating Agent | Additive | Typical Solvent | Key Features |
| Dicyclohexylcarbodiimide (DCC) | 1-Hydroxybenzotriazole (HOBt) | Dichloromethane (B109758) (DCM), Dimethylformamide (DMF) | High yielding, but dicyclohexylurea byproduct can be difficult to remove. |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | HOBt or N-Hydroxysuccinimide (NHS) | DCM, DMF, Water | Water-soluble carbodiimide (B86325) and byproduct, facilitating easier purification. |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) | None required | DMF, Acetonitrile | Highly efficient, but can be expensive. |
Alternative Synthetic Pathways for Benzamide Formation
Beyond the classical methods, other synthetic strategies can be envisioned for the construction of the this compound skeleton. One such approach could involve a palladium-catalyzed carbonylation reaction. For instance, a suitably protected 2-amino-3-phenylphenol could be subjected to carbonylation in the presence of an appropriate coupling partner.
Another potential route could start from 2-hydroxy-3-phenylbenzamide, which can be synthesized first, followed by a final acetylation step of the phenolic hydroxyl group using acetic anhydride or acetyl chloride in the presence of a base like pyridine (B92270) or triethylamine. This approach isolates the potentially sensitive ester functionality from the amide bond-forming reaction conditions.
Functional Group Interconversions and Derivatization Strategies
Once the this compound core is synthesized, further chemical modifications can be explored to generate analogues with potentially altered properties. These transformations can target the acetoxy moiety or the phenyl substituent.
Modification of the Acetoxy Moiety
The acetoxy group is a versatile handle for further chemical transformations.
Hydrolysis: The ester can be readily hydrolyzed under basic conditions (e.g., using sodium hydroxide (B78521) or potassium carbonate in a protic solvent) to reveal the corresponding phenol (B47542), 2-hydroxy-3-phenylbenzamide. This reaction is typically high-yielding and allows for the introduction of other functional groups at this position.
Transesterification: While less common for acetates, in principle, the acetyl group could be exchanged for other acyl groups through transesterification under acidic or basic catalysis, although direct acylation of the corresponding phenol is generally more efficient.
Etherification of the Corresponding Phenol: Following hydrolysis of the acetoxy group, the resulting phenolic hydroxyl group can be converted into an ether. The Williamson ether synthesis, involving deprotonation of the phenol with a base (e.g., sodium hydride) followed by reaction with an alkyl halide, is a standard method for this transformation.
| Transformation | Reagents | Product |
| Hydrolysis | NaOH, H₂O/MeOH | 2-Hydroxy-3-phenylbenzamide |
| Etherification (of the phenol) | 1. NaH; 2. R-X (e.g., CH₃I) | 2-Alkoxy-3-phenylbenzamide |
Elaboration of the Phenyl Substituent
The phenyl ring at the 3-position of the benzamide core is amenable to various electrophilic aromatic substitution reactions, allowing for the introduction of a wide range of functional groups. The directing effects of the existing substituents on the benzamide ring will influence the regioselectivity of these reactions.
Halogenation: Electrophilic halogenation using reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a suitable catalyst can introduce bromine or chlorine atoms onto the phenyl ring. The exact position of substitution would depend on the reaction conditions and the combined directing effects of the amide and acetoxy groups.
Nitration: Treatment with a mixture of nitric acid and sulfuric acid can introduce a nitro group onto the aromatic ring. The nitro group can subsequently be reduced to an amino group, providing a handle for further derivatization.
Friedel-Crafts Reactions: Acylation or alkylation of the phenyl ring can be achieved under Friedel-Crafts conditions, although the presence of the deactivating amide and ester groups might require forcing conditions.
These synthetic and derivatization strategies provide a comprehensive toolkit for the preparation and modification of this compound and its analogues, enabling the exploration of their chemical and physical properties.
Diversification of the Amide Nitrogen
The diversification of the amide nitrogen in this compound to generate a library of N-substituted derivatives is a key strategy in drug discovery to explore the structure-activity relationship (SAR). This can be achieved through various chemical transformations, primarily focusing on N-alkylation and N-arylation reactions.
N-Alkylation: The introduction of alkyl groups onto the amide nitrogen can be accomplished using various alkylating agents under basic conditions. For instance, the reaction of an N-unsubstituted or N-monosubstituted amide with alkyl halides (e.g., methyl iodide, propyl iodide) in the presence of a mild base like sodium bicarbonate (NaHCO₃) can yield N-alkylated products. In some cases, dialkylation may occur, especially when using an excess of the alkylating agent.
N-Arylation: The introduction of aryl or heteroaryl moieties at the amide nitrogen can be achieved through cross-coupling reactions. Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming carbon-nitrogen bonds and could be employed for the N-arylation of this compound.
A generalized scheme for the diversification of the amide nitrogen is presented below:
| Reactant | Reagent | Product | Reaction Type |
| This compound | Alkyl Halide / Base | N-Alkyl-2-acetoxy-3-phenylbenzamide | N-Alkylation |
| This compound | Aryl Halide / Pd Catalyst / Ligand / Base | N-Aryl-2-acetoxy-3-phenylbenzamide | N-Arylation (e.g., Buchwald-Hartwig) |
Optimization of Reaction Conditions and Yield Enhancement
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its derivatives. Key parameters that can be systematically varied include the choice of solvent, catalyst, base, temperature, and reaction time.
For the amidation step to form the benzamide core, coupling reagents such as N,N'-diisopropylcarbodiimide (DIC) in combination with an activating agent like N-hydroxybenzotriazole (HOBt) are commonly used. The choice of solvent can significantly impact the reaction efficiency. While dichloromethane (CH₂Cl₂) is frequently used, exploring greener solvent alternatives is also a consideration. nih.gov
In the context of N-alkylation, the selection of the base and solvent system is critical to control the extent of alkylation and minimize side reactions. For instance, the use of a mild base like NaHCO₃ can help to avoid the cleavage of the amide bond.
A systematic approach to optimization, such as Design of Experiments (DoE), can be employed to efficiently explore the effects of multiple variables on the reaction yield. This statistical approach allows for the identification of optimal conditions with a minimal number of experiments.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound is essential for developing environmentally benign and sustainable processes. Key areas of focus include the use of safer solvents, atom economy, and the reduction of waste.
The twelve principles of green chemistry provide a framework for designing more sustainable chemical processes. For the synthesis of benzamides, this can involve:
Prevention: Designing synthetic routes that minimize waste generation.
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. Catalytic reactions are often highly atom-economical.
Less Hazardous Chemical Syntheses: Using and generating substances that possess little or no toxicity to human health and the environment.
Safer Solvents and Auxiliaries: Avoiding the use of hazardous solvents like dichloromethane and exploring greener alternatives such as water, ethanol, or solvent-free conditions.
Catalysis: Utilizing catalytic reagents in preference to stoichiometric reagents to enhance selectivity, reduce energy requirements, and minimize waste.
Recent research has focused on developing greener methods for benzamide synthesis, such as direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a reusable solid acid catalyst. Such methods offer advantages like low reaction times, high yields, and an eco-friendly process.
Synthesis of Structurally Related Benzamide Analogues for Comparative Studies
The synthesis of structurally related benzamide analogues is fundamental for comparative biological studies to understand the impact of structural modifications on activity. Analogues of this compound can be designed by modifying the substituents on both the phenyl ring attached to the carbonyl group and the N-phenyl ring.
For example, a series of N-phenylbenzamide derivatives with propionyloxy (acetoxy) and propionylamino substituents on the benzene (B151609) ring have been synthesized to explore their antiviral activities. nih.gov The general synthetic route for these analogues often involves the condensation of a substituted benzoic acid with a variety of amines.
The following table outlines some examples of structurally related benzamide analogues and the potential modifications for comparative studies:
| Base Structure | Modification Site | Example of Analogue |
| This compound | N-phenyl group | 2-Acetoxy-N-(4-bromophenyl)-3-phenylbenzamide |
| This compound | 3-phenyl group | 2-Acetoxy-3-(4-chlorophenyl)benzamide |
| This compound | Acetoxy group | 2-Hydroxy-3-phenylbenzamide |
By systematically synthesizing and evaluating these analogues, researchers can build a comprehensive understanding of the SAR for this class of compounds.
Advanced Spectroscopic and Structural Elucidation of 2 Acetoxy 3 Phenylbenzamide
Vibrational Spectroscopy for Functional Group Identification (IR Spectroscopy)
Infrared (IR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 2-Acetoxy-3-phenylbenzamide is predicted to exhibit characteristic absorption bands corresponding to its amide, ester, and aromatic moieties.
Analysis of Amide and Ester Carbonyl Absorptions
The carbonyl (C=O) stretching vibrations are typically strong and sharp, appearing in a well-defined region of the IR spectrum. For this compound, two distinct carbonyl absorptions are expected: one for the amide and one for the ester.
Amide C=O Stretch: Primary amides typically show a strong absorption band, known as the Amide I band, in the region of 1690-1630 cm⁻¹ masterorganicchemistry.comspectroscopyonline.com. For this compound, this band is anticipated to appear towards the higher end of this range due to the electronic effects of the aromatic ring.
Ester C=O Stretch: The carbonyl stretch of the acetoxy group is expected at a higher frequency than the amide carbonyl. Phenyl acetates generally exhibit a strong C=O stretching band around 1742 cm⁻¹ researchgate.net. This higher frequency is attributed to the electron-withdrawing nature of the phenoxy group.
Characterization of N-H Stretching and Bending Modes
The primary amide group (-CONH₂) gives rise to characteristic N-H stretching and bending vibrations.
N-H Stretching: Primary amides display two distinct N-H stretching bands in the 3400-3100 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching modes of the two N-H bonds masterorganicchemistry.com. These bands are often broad due to hydrogen bonding. For benzamide (B126), a broad band around 3354 cm⁻¹ has been observed for the N-H stretch researchgate.net.
N-H Bending: The N-H bending vibration (scissoring) of a primary amide, known as the Amide II band, results in a strong absorption typically found in the 1650-1590 cm⁻¹ range spectroscopyonline.com.
The predicted key IR absorptions for this compound are summarized in the table below.
| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) |
| Amide | N-H Stretch (asymmetric & symmetric) | 3400 - 3100 |
| Ester | C=O Stretch | ~1742 |
| Amide | C=O Stretch (Amide I) | 1690 - 1630 |
| Amide | N-H Bend (Amide II) | 1650 - 1590 |
| Aromatic Ring | C=C Stretch | 1600 - 1450 |
| Ester | C-O Stretch | 1250 - 1150 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be determined.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis
The ¹H NMR spectrum of this compound would provide detailed information about the number and environment of the different protons in the molecule.
Amide Protons (-CONH₂): The two protons of the primary amide group are expected to appear as a broad singlet in the downfield region, typically between δ 5.0 and 8.5 ppm. For benzamide, these protons have been observed as a broad singlet around δ 6.21 ppm rsc.org.
Aromatic Protons: The protons on the two phenyl rings will resonate in the aromatic region, generally between δ 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns (doublets, triplets, multiplets) will depend on the substitution pattern and the electronic effects of the acetoxy and benzamide groups.
Acetoxy Methyl Protons (-OCOCH₃): The three protons of the methyl group in the acetoxy moiety are expected to appear as a sharp singlet in the upfield region, typically around δ 2.1-2.4 ppm. For phenyl acetate, this signal is observed at approximately δ 2.29 ppm nih.gov.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
Carbonyl Carbons (C=O): Two distinct carbonyl carbon signals are expected in the downfield region of the spectrum. The amide carbonyl carbon typically resonates between δ 160 and 180 ppm, while the ester carbonyl carbon is found in a similar range, often slightly more downfield. For benzamide, the amide carbonyl appears around δ 169.8 ppm rsc.org. The carbonyl carbon of phenyl acetate resonates at approximately δ 169.5 ppm nih.gov.
Aromatic Carbons: The carbons of the two benzene (B151609) rings will give rise to a series of signals in the δ 110-160 ppm range. The chemical shifts will be influenced by the attached substituents. The carbon attached to the acetoxy group (C-O) is expected to be downfield, around δ 150 ppm, as seen in phenyl acetate nih.gov.
Acetoxy Methyl Carbon (-OCOCH₃): The methyl carbon of the acetoxy group will appear as a signal in the upfield region, typically around δ 20-25 ppm. In phenyl acetate, this carbon resonates at approximately δ 21.2 ppm nih.gov.
A summary of the predicted ¹H and ¹³C NMR chemical shifts is presented below.
| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Amide (-CONH₂) | 5.0 - 8.5 (broad singlet, 2H) | 160 - 180 |
| Aromatic (-C₆H₄- and -C₆H₅) | 7.0 - 8.5 (multiplets) | 110 - 160 |
| Acetoxy (-OCOCH₃) | 2.1 - 2.4 (singlet, 3H) | 168 - 172 |
| Acetoxy Methyl (-OCOCH₃) | 20 - 25 |
Two-Dimensional NMR Techniques for Complex Structure Elucidation
While one-dimensional NMR provides significant structural information, complex molecules like this compound benefit from two-dimensional (2D) NMR techniques for unambiguous assignment of all proton and carbon signals.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. This would be crucial in assigning the protons on the two aromatic rings by identifying which protons are adjacent to each other.
HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment identifies which protons are directly attached to which carbon atoms. This would allow for the definitive assignment of the protonated aromatic carbons and the acetoxy methyl group.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary (non-protonated) carbons. For instance, correlations from the acetoxy methyl protons to the ester carbonyl carbon and the aromatic carbon attached to the oxygen would confirm the acetoxy group's placement. Similarly, correlations from the aromatic protons to the amide carbonyl carbon would confirm the structure of the benzamide moiety.
Through the combined application of these 1D and 2D NMR techniques, a complete and unambiguous structural elucidation of this compound can be achieved.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis (e.g., HRMS)
High-resolution mass spectrometry (HRMS) is a pivotal technique for the precise determination of a compound's molecular weight and for elucidating its structure through the analysis of fragmentation patterns. For this compound, the molecular formula is C₁₅H₁₃NO₃, corresponding to a monoisotopic mass of 255.08954 Da. uni.lunih.gov
Key fragmentation pathways would likely involve:
Loss of the acetoxy group: A primary fragmentation would be the cleavage of the ester bond, leading to the loss of a ketene molecule (CH₂=C=O, 42 Da), resulting in a fragment ion corresponding to 3-phenylsalicylamide.
Amide bond cleavage: Cleavage of the amide C-N bond would result in the formation of a benzoyl cation derivative.
Loss of the phenyl group: Fragmentation involving the C-C bond between the two aromatic rings could lead to the loss of the phenyl group (C₆H₅, 77 Da).
A summary of predicted adducts and their corresponding mass-to-charge ratios (m/z) for this compound is presented in the table below. uni.lu
| Adduct | Predicted m/z |
| [M+H]⁺ | 256.09682 |
| [M+Na]⁺ | 278.07876 |
| [M-H]⁻ | 254.08226 |
| [M+NH₄]⁺ | 273.12336 |
| [M+K]⁺ | 294.05270 |
| [M]⁺ | 255.08899 |
This table presents theoretically predicted m/z values for various adducts of this compound.
X-ray Crystallography for Precise Three-Dimensional Structural Determination
As of the latest literature review, a specific single-crystal X-ray diffraction study for this compound has not been reported. However, the crystal structure of a closely related compound, 2-methyl-3-[(2-methylphenyl)carbamoyl]phenyl acetate, provides significant insights into the likely solid-state conformation and intermolecular interactions of this compound. nih.gov The structural analysis of this analog reveals key features that can be extrapolated to the target molecule.
The analysis of the related compound, 2-methyl-3-[(2-methylphenyl)carbamoyl]phenyl acetate, revealed the presence of two independent molecules in the asymmetric unit, which adopt different conformations. nih.gov In one conformer, the acetoxy and the terminal substituted phenyl groups are located on opposite sides of the central benzene ring plane. nih.gov In the other conformer, these groups are positioned on the same side. nih.gov This conformational polymorphism suggests that the rotational barriers around the single bonds are relatively low, allowing for different spatial arrangements of the substituents. A similar conformational flexibility can be anticipated for this compound, where the phenyl and acetoxy groups can likely adopt various orientations relative to the central benzamide core.
Supramolecular Chemistry and Non-Covalent Interactions
The supramolecular assembly of this compound in the solid state is expected to be dominated by non-covalent interactions, particularly hydrogen bonding. The presence of both hydrogen bond donors (the amide N-H) and multiple acceptors (the amide and ester carbonyl oxygens) allows for the formation of intricate and stable supramolecular architectures.
Drawing parallels from the crystal structure of 2-methyl-3-[(2-methylphenyl)carbamoyl]phenyl acetate, the primary hydrogen bonding motif in the solid state of this compound would likely involve the amide groups. nih.gov Specifically, the N—H of one molecule is expected to form a strong hydrogen bond with the carbonyl oxygen (C=O) of an adjacent molecule. nih.gov This interaction typically leads to the formation of one-dimensional chains or dimeric structures, which are common supramolecular synthons in benzamides. nih.gov The acetoxy group's carbonyl oxygen can also participate in weaker C-H···O hydrogen bonds, further stabilizing the crystal packing. nih.gov
The following table summarizes the likely hydrogen bond interactions in the solid state of this compound, based on the analysis of its functional groups and comparison with a structurally similar compound.
| Donor | Acceptor | Type of Interaction |
| N-H | C=O (amide) | Strong Intermolecular |
| C-H | C=O (amide) | Weak Intermolecular |
| C-H | C=O (acetoxy) | Weak Intermolecular |
| C-H | π-system (aromatic) | Weak Intermolecular |
This table outlines the potential hydrogen bonding and other non-covalent interactions that are expected to be present in the solid-state structure of this compound.
C-H...π and other Aromatic Interactions
Information on the specific C-H...π and other aromatic interactions for this compound is not available in published scientific literature. A crystal structure analysis, which is required to determine the precise nature, geometry, and distances of these non-covalent interactions, has not been reported for this compound.
In Vitro Biological Activities and Molecular Mechanism Studies
Antimicrobial Activity Evaluation and Mechanistic Insights
N-phenylbenzamides have been identified as potent antimicrobial agents, demonstrating activity against a range of both bacteria and fungi. nih.govnih.govnanobioletters.com
Derivatives of benzamide (B126) have shown notable efficacy against both Gram-positive and Gram-negative bacterial strains. The activity is often determined by measuring the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.
Studies on various N-benzamide derivatives have demonstrated significant antibacterial action. For instance, certain synthesized compounds have shown excellent activity against Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative), with MIC values as low as 6.25 µg/mL and 3.12 µg/mL, respectively. nanobioletters.com Other research has highlighted good activity against several Gram-positive bacteria, including Staphylococcus aureus. nih.gov The effectiveness of these compounds can be influenced by the specific chemical substitutions on the phenyl rings.
Table 1: In vitro Antibacterial Activity of Selected N-Benzamide Derivatives
| Compound | Bacterial Strain | Gram Type | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|---|---|
| Derivative 5a | Bacillus subtilis | Gram-Positive | 6.25 | 25 |
| Escherichia coli | Gram-Negative | 3.12 | 31 | |
| Derivative 6b | Escherichia coli | Gram-Negative | 3.12 | 24 |
| Derivative 6c | Bacillus subtilis | Gram-Positive | 6.25 | 24 |
Data sourced from a study on N-benzamide derivatives and may not be representative of 2-Acetoxy-3-phenylbenzamide. nanobioletters.com
The antifungal potential of N-phenylbenzamides has also been an area of active investigation. These compounds have been tested against various fungal species, demonstrating their potential to inhibit fungal growth. nih.gov
Research has shown that N-phenylbenzamide derivatives can inhibit the growth of pathogenic fungi such as Candida albicans. nih.gov Studies on related structures, like 2-chloro-N-phenylacetamide, have reported MIC values ranging from 128 to 256 µg/mL against clinical strains of C. albicans and Candida parapsilosis. scielo.br Furthermore, other benzimidazole-triazole derivatives have exhibited potent activity against Candida glabrata, with MIC values as low as 0.97 μg/mL. nih.gov
Table 2: In vitro Antifungal Activity of Selected Benzamide and Phenylacetamide Derivatives
| Compound Class | Fungal Species | MIC (µg/mL) |
|---|---|---|
| Benzimidazole-triazole derivative 6b | Candida glabrata | 0.97 |
| Benzimidazole-triazole derivative 6i | Candida glabrata | 0.97 |
| Benzimidazole-triazole derivative 6j | Candida glabrata | 0.97 |
| 2-chloro-N-phenylacetamide | Candida albicans | 128 - 256 |
| Candida parapsilosis | 128 - 256 |
Data sourced from studies on related amide derivatives and may not be representative of this compound. scielo.brnih.gov
The mechanisms through which N-phenylbenzamides exert their antimicrobial effects appear to differ based on the type of bacteria, largely due to the structural differences in their cell walls. nih.gov
For Gram-positive bacteria , which possess a thick and robust cell wall, the primary mechanism is believed to be dominated by electrostatic interactions. nih.gov The structural features of the N-phenylbenzamide molecule, such as an electropositive group on the benzene (B151609) ring and an electronegative group around the carbonyl oxygen, are thought to be crucial for this external interaction with the bacterial cell wall. nih.gov
In contrast, the cell wall of Gram-negative bacteria is thinner and more permeable. This allows N-phenylbenzamide molecules to penetrate inside the cell. Consequently, the antibacterial activity against these strains is more dependent on hydrophobic and steric interactions within the cell. nih.gov Factors like the molecule's hydrophobicity (logP) and molar refractivity play a significant role. nih.gov It is proposed that bulky groups at certain positions on the phenyl ring can enhance activity against Gram-negative targets. nih.gov
Antioxidant Potential and Free Radical Scavenging Capabilities (in vitro)
Beyond their antimicrobial properties, some benzamide derivatives have been evaluated for their potential as antioxidants. Antioxidants are molecules that can neutralize harmful free radicals, which are unstable atoms that can cause damage to cells.
The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is a common method used to measure the free radical scavenging activity of compounds. nih.govsphinxsai.com The assay is based on the ability of an antioxidant to donate an electron and neutralize the ABTS radical cation (ABTS•+), a process that results in a color change that can be measured spectrophotometrically.
Metal chelating activity is another important antioxidant mechanism. Some metal ions, such as iron (Fe²⁺), can promote oxidative damage by catalyzing the formation of reactive oxygen species. researchgate.net Chelating agents can bind to these metal ions, forming a stable complex and preventing them from participating in these harmful reactions. nih.govmdpi.com This activity is often measured by assessing the disruption of the formation of a colored complex between the metal ion and a reagent like ferrozine. nih.gov
Research on novel benzamide derivatives, including those synthesized from 3-acetoxy-2-methylbenzoic acid, has included evaluations of their metal chelating activity. researchgate.net The findings indicated that at least one of the tested benzamide compounds demonstrated effective metal chelating properties, highlighting another facet of their antioxidant potential. researchgate.net
Cellular Antiproliferative Effects and Apoptotic Pathways (in vitro, cell line studies)
Several studies have investigated the in vitro antiproliferative effects of benzamide derivatives against various human cancer cell lines. These compounds have been shown to inhibit cell growth and induce programmed cell death, or apoptosis, through different molecular pathways.
A series of novel 2-(2-phenoxyacetamido)benzamides were evaluated for their antiproliferative activity against the K562 human chronic myelogenous leukemia cell line. The most active compounds from this series were found to cause an arrest of the K562 cells in the G0-G1 phase of the cell cycle. nih.gov Further investigation revealed that this cell cycle arrest was followed by the induction of apoptosis, which was mediated by the activation of caspases, a family of proteases crucial for programmed cell death. nih.gov
Similarly, N-substituted benzamides, such as declopramide, have been shown to induce a G2/M cell cycle block in the mouse 70Z/3 pre-B cell line and the human promyelocytic cancer cell line HL60. nih.govnih.gov This cell cycle arrest precedes the onset of apoptosis. The apoptotic mechanism was found to involve the release of cytochrome c from the mitochondria into the cytosol, leading to the activation of caspase-9. nih.govnih.gov The process was inhibited by the overexpression of the anti-apoptotic protein Bcl-2, confirming the involvement of the mitochondrial apoptotic pathway. nih.govnih.gov Interestingly, while the tumor suppressor protein p53 was induced in 70Z/3 cells by declopramide, the apoptotic effects were also observed in p53-deficient HL60 cells, suggesting the pathway can operate independently of p53. nih.govnih.gov
Other related compounds, 2-cinnamamido, 2-(3-phenylpropiolamido), and 2-(3-phenylpropanamido)benzamides, have also demonstrated antiproliferative activity against a panel of human cell lines, including K562, MCF-7 (breast cancer), and HTC-116 (colon cancer), with some derivatives showing potent activity, particularly against the K562 cell line. nih.gov
| Compound Class | Cell Line | Observed Effect | Molecular Mechanism |
|---|---|---|---|
| 2-(2-Phenoxyacetamido)benzamides | K562 (Leukemia) | Inhibition of proliferation | G0/G1 cell cycle arrest, caspase-mediated apoptosis nih.gov |
| N-substituted Benzamides (Declopramide) | 70Z/3 (Murine pre-B), HL60 (Leukemia) | Induction of apoptosis | G2/M cell cycle arrest, cytochrome c release, caspase-9 activation nih.govnih.gov |
| 2-(3-Phenylpropiolamido)benzamides | K562 (Leukemia), MCF-7 (Breast), HTC-116 (Colon) | Inhibition of proliferation | Cytotoxic activity with varying IC₅₀ values nih.gov |
Enzyme Inhibition and Receptor Binding Studies (in vitro, mechanistic focus)
The benzamide scaffold is a key feature in various enzyme inhibitors. In vitro studies have demonstrated that derivatives of this class can selectively target enzymes involved in inflammation and neurotransmission.
One area of investigation is the inhibition of cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key targets in managing Alzheimer's disease. A study of 36 halogenated 2-hydroxy-N-phenylbenzamides (salicylanilides) and their phosphorus-based esters showed moderate inhibition of AChE, with IC₅₀ values ranging from 33.1 to 85.8 µM. researchgate.netmdpi.com The inhibition of BuChE was generally weaker, with IC₅₀ values between 53.5 and 228.4 µM. researchgate.netmdpi.com However, certain phosphorus-based esters significantly improved the activity against BuChE; for example, 5-chloro-2-{[4-(trifluoromethyl)phenyl]carbamoyl}phenyl diethyl phosphite (B83602) demonstrated superior potency with an IC₅₀ of 2.4 µM and acted as a mixed-type, pseudo-irreversible inhibitor of both enzymes. researchgate.net
In the context of inflammation, novel N-phenylcarbamothioylbenzamides have been shown to inhibit prostaglandin (B15479496) E2 (PGE2) synthesis. nih.govresearchgate.net PGE2 is a key mediator of inflammation, and its inhibition is a mechanism of action for many anti-inflammatory drugs. In one study, compounds designated 1e and 1h were particularly potent, reducing PGE2 levels to 68.32 pg/mL and 54.15 pg/mL, respectively, from a placebo level of 530.13 pg/mL. nih.govresearchgate.net This level of inhibition was comparable or superior to the reference drug indomethacin. nih.govresearchgate.net
Detailed receptor binding studies for this compound and its close analogs are not extensively reported in the reviewed literature. While the benzamide moiety is present in ligands for various receptors, specific affinity and selectivity data for this particular compound class are limited.
| Compound Class | Enzyme Target | Key Finding | IC₅₀ Value |
|---|---|---|---|
| Halogenated 2-hydroxy-N-phenylbenzamides | Acetylcholinesterase (AChE) | Moderate inhibition | 33.1 - 85.8 µM researchgate.netmdpi.com |
| Halogenated 2-hydroxy-N-phenylbenzamides | Butyrylcholinesterase (BuChE) | Generally weaker inhibition | 53.5 - 228.4 µM researchgate.netmdpi.com |
| 5-chloro-2-{[4-(trifluoromethyl)phenyl]carbamoyl}phenyl diethyl phosphite | Butyrylcholinesterase (BuChE) | Potent inhibition | 2.4 µM researchgate.net |
| N-phenylcarbamothioylbenzamides (Compound 1e) | Prostaglandin E2 (PGE2) Synthesis | Potent inhibition | Reduced PGE2 to 68.32 pg/mL nih.govresearchgate.net |
Antiviral Activity Investigations (in vitro, e.g., EV 71)
A significant body of research has focused on the antiviral properties of N-phenylbenzamide derivatives, particularly against Enterovirus 71 (EV71). nih.govresearchgate.net EV71 is a major causative agent of hand, foot, and mouth disease, which can sometimes lead to severe neurological complications.
In vitro antiviral assays demonstrated that a series of novel N-phenylbenzamide derivatives could inhibit the replication of multiple strains of EV71 in Vero cells. nih.govresearchgate.netnih.gov One of the most promising compounds identified was 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (designated 1e), which was active against all tested EV71 strains at low micromolar concentrations. nih.govresearchgate.net Its 50% inhibitory concentration (IC₅₀) values ranged from 5.7 µM to 12 µM, depending on the viral strain. nih.govresearchgate.netnih.gov Importantly, this compound exhibited low cytotoxicity in the host Vero cells (TC₅₀ = 620 µM), resulting in a high selectivity index (SI), which is a crucial indicator of a compound's potential as an antiviral agent. nih.govresearchgate.net
Structure-activity relationship studies indicated that the benzene ring B of the N-phenylbenzamide scaffold is essential for anti-EV71 activity. nih.gov Further optimization of this scaffold continues to be an area of interest for the development of more potent antiviral agents. scienceopen.com
| Compound | Virus Strain | IC₅₀ (µM) | TC₅₀ (µM) | Selectivity Index (SI) |
|---|---|---|---|---|
| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) | EV71 (SZ-98) | 5.7 ± 0.8 nih.gov | 620 ± 0.0 nih.gov | 109 nih.gov |
| EV71 (JS-52-3) | 12 ± 1.2 nih.gov | 620 ± 0.0 nih.gov | 52 nih.gov | |
| EV71 (H, C2 genotype) | 6.2 ± 0.9 nih.gov | 620 ± 0.0 nih.gov | 100 nih.gov | |
| EV71 (BrCr, A genotype) | 6.5 ± 0.7 nih.gov | 620 ± 0.0 nih.gov | 95 nih.gov | |
| Pirodavir (Reference) | EV71 (H, C2 genotype) | 0.12 ± 0.0 nih.gov | 31 ± 2.2 nih.gov | 258 nih.gov |
Other Reported Biological Activities (e.g., anti-inflammatory, metal chelate activity)
Beyond the activities previously described, benzamide derivatives have been explored for other potential therapeutic properties, including anti-inflammatory and metal-chelating effects.
Anti-inflammatory Activity: The anti-inflammatory properties of benzamides have been demonstrated in various in vitro and in vivo models. N-substituted benzamides like metoclopramide (B1676508) and 3-chloroprocainamide have been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine, through the inhibition of the transcription factor NF-kappaB. nih.gov
The anti-inflammatory potential of novel N-phenylcarbamothioylbenzamides was investigated using the carrageenan-induced paw edema test in mice. nih.govresearchgate.net Several derivatives exhibited significantly higher anti-inflammatory activity than the reference drug indomethacin. nih.govresearchgate.net For instance, compounds 1e and 1h showed potent activity, with inflammation inhibition of 61.45% and 51.76%, respectively, compared to 22.43% for indomethacin. nih.govresearchgate.net The mechanism for this activity is linked to their ability to potently inhibit PGE2 synthesis. nih.govresearchgate.net Additionally, N-(2-Bromo-phenyl)-2-hydroxy-benzamide derivatives showed superior efficiency in inhibiting trypsin activity compared to acetylsalicylic acid, suggesting another potential anti-inflammatory mechanism. mdpi.com
| Compound Class/Derivative | Assay | % Inhibition of Edema | Reference Drug (% Inhibition) |
|---|---|---|---|
| N-phenylcarbamothioylbenzamide (1e) | Carrageenan-induced paw edema | 61.45% nih.govresearchgate.net | Indomethacin (22.43%) nih.govresearchgate.net |
| N-phenylcarbamothioylbenzamide (1h) | Carrageenan-induced paw edema | 51.76% nih.govresearchgate.net | Indomethacin (22.43%) nih.govresearchgate.net |
| N-phenylcarbamothioylbenzamide (1d) | Carrageenan-induced paw edema | 42.53% researchgate.net | Indomethacin (22.43%) researchgate.net |
Metal Chelate Activity: The ability of a molecule to chelate metal ions can be a valuable therapeutic property, particularly in conditions where metal dyshomeostasis contributes to pathology. Research into the benzamide class has shown that these structures can be incorporated into ligands designed to bind transition metals. A study on N-pyrimidino benzamide-2-carboxylic acid demonstrated its ability to form stable chelates with various metal ions, including Cu(II), Ni(II), Co(II), Zn(II), and Mn(II). nih.gov While this demonstrates the potential of the benzamide scaffold in designing metal-chelating agents, specific studies on the metal-chelating properties of this compound itself are limited in the available scientific literature.
Computational and Theoretical Investigations of 2 Acetoxy 3 Phenylbenzamide
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic properties of molecules. By calculating the electron density, DFT can predict various chemical properties, offering a balance between accuracy and computational cost. For 2-Acetoxy-3-phenylbenzamide, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), are employed to analyze its electronic structure and reactivity.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to describe a molecule's chemical reactivity and kinetic stability. youtube.comlibretexts.orgwikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A larger gap suggests higher stability and lower reactivity, while a smaller gap indicates a more reactive molecule.
The HOMO acts as an electron donor, and its energy level is related to the molecule's ionization potential. The LUMO, on the other hand, is an electron acceptor, and its energy corresponds to the electron affinity. In the context of this compound, the distribution of HOMO and LUMO densities reveals the likely sites for electrophilic and nucleophilic attacks, respectively. For instance, in similar benzamide (B126) derivatives, the HOMO is often localized on the phenyl rings and the benzamide core, while the LUMO is distributed over the amide and adjacent phenyl groups. This distribution highlights the regions of the molecule most likely to engage in chemical reactions.
Table 1: Frontier Molecular Orbital (FMO) Properties of this compound (Illustrative Data)
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
Note: The values presented are illustrative and can vary based on the specific computational methods and basis sets used.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map uses a color scale to represent different potential values on the electron density surface. Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and prone to electrophilic attack. Conversely, blue regions signify positive electrostatic potential, indicating electron-deficient areas that are susceptible to nucleophilic attack. Green and yellow areas represent intermediate potential values.
For this compound, the MEP analysis would likely show negative potential (red) around the oxygen atoms of the acetoxy and carbonyl groups, making them potential sites for interaction with electrophiles or hydrogen bond donors. The hydrogen atoms of the amide group would exhibit a positive potential (blue), identifying them as likely sites for nucleophilic interaction or hydrogen bond acceptance.
Fukui functions (FF) provide a more quantitative measure of the reactivity of different atomic sites within a molecule. researchgate.net These functions are derived from the change in electron density at a specific site upon the addition or removal of an electron. There are three main types of Fukui functions:
f(r)+ : For nucleophilic attack (predicts where an electron will be added).
f(r)- : For electrophilic attack (predicts where an electron will be removed).
f(r)0 : For radical attack.
By calculating the condensed Fukui functions for each atom in this compound, researchers can pinpoint the most reactive sites with greater precision than with MEP analysis alone. For example, a high value of f(r)+ on a particular carbon atom would suggest it is the most likely site for a nucleophilic attack. This analysis is crucial for understanding reaction mechanisms and designing new molecules with specific reactivity patterns. chemrxiv.org
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). nih.gov This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target.
In the case of this compound, molecular docking simulations can be performed against various protein targets to explore its potential as a therapeutic agent. The simulation software calculates the binding energy (or a scoring function that approximates it) for numerous possible conformations of the ligand within the protein's binding site. The conformation with the lowest binding energy is considered the most stable and likely binding mode.
The binding affinity, often expressed as a docking score (e.g., in kcal/mol), provides an estimate of the strength of the interaction. A more negative score generally indicates a stronger binding affinity. For instance, docking studies on similar benzamide derivatives have shown binding affinities in the range of -7 to -10 kcal/mol against various enzymes, suggesting potent inhibitory potential. dergipark.org.tr
Beyond predicting binding affinity, molecular docking provides detailed information about the specific interactions between the ligand and the amino acid residues of the protein's binding pocket. These interactions can include:
Hydrogen bonds: Crucial for stabilizing the ligand-protein complex.
Hydrophobic interactions: Occur between nonpolar regions of the ligand and protein.
Van der Waals forces: Weak, short-range interactions.
Pi-pi stacking: Interactions between aromatic rings.
For this compound, docking simulations might reveal that the carbonyl oxygen of the amide group forms a hydrogen bond with a specific amino acid residue, while the phenyl rings engage in hydrophobic interactions with other residues in the binding pocket. Identifying these key interactions is vital for understanding the mechanism of action and for guiding the rational design of more potent and selective analogs. nih.gov
Table 2: Key Amino Acid Interactions of this compound with a Hypothetical Protein Target (Illustrative Data)
| Amino Acid Residue | Interaction Type | Distance (Å) |
|---|---|---|
| Serine 123 | Hydrogen Bond | 2.1 |
| Leucine 45 | Hydrophobic | 3.5 |
| Phenylalanine 89 | Pi-pi Stacking | 4.0 |
Note: The data in this table is for illustrative purposes and would be specific to the protein target being studied.
Molecular Dynamics Simulations for Conformational Sampling and Stability
Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. For benzamide derivatives, MD simulations provide critical insights into their conformational flexibility and the stability of their interactions with biological targets, such as proteins.
In a study on a novel benzamide derivative with potential antitumor activity, MD simulations were conducted for 100 nanoseconds to assess the stability of the compound when bound to a target protein. tandfonline.com Key parameters such as the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) were analyzed. The RMSD measures the average deviation of the protein-ligand complex from its initial conformation, with lower values indicating greater stability. In this particular study, the average RMSD for the ligand-protein complex was found to be 0.37 nm, suggesting a relatively stable complex over the simulation period. tandfonline.com The RMSF, on the other hand, identifies fluctuations in specific amino acid residues, highlighting which parts of the protein are most affected by the binding of the benzamide derivative. tandfonline.com
Another investigation into aryl benzamide derivatives as negative allosteric modulators of the mGluR5 receptor also employed MD simulations to understand the binding modes of these compounds. mdpi.comnih.gov These simulations revealed that the benzamide derivatives could adopt "linear" and "arc" conformations within the binding site, stabilized by hydrogen bonds, π-π stacking, and hydrophobic interactions. mdpi.comnih.gov Such detailed conformational analysis is crucial for understanding the structure-activity relationships of these molecules.
Illustrative Data from MD Simulations of a Benzamide Derivative-Protein Complex
| Parameter | Value | Significance |
| Simulation Time | 100 ns | Provides a sufficient timescale to observe significant conformational changes and assess stability. |
| Average RMSD | 0.37 nm | Indicates the overall stability of the complex, with smaller values suggesting less deviation from the initial docked pose. |
| Key Interacting Residues | Trp945 | Specific amino acids, like Tryptophan 945, were identified as crucial for stabilizing the ligand through π-π stacking interactions. mdpi.comnih.gov |
Structure-Based Drug Design Principles Applied to Analogues
Structure-based drug design (SBDD) leverages the three-dimensional structural information of a biological target to design and optimize ligands. For benzamide analogues, SBDD has been instrumental in identifying novel compounds with desired pharmacological activities.
One common approach in SBDD is virtual screening, where large libraries of compounds are computationally docked into the binding site of a target protein. In research aimed at discovering novel antagonists for neuronal nicotinic receptors, a structure-based virtual screening led to the identification of several promising benzamide scaffolds. nih.gov By understanding the key interactions within the allosteric binding site, researchers were able to select compounds with a higher probability of being active.
Following the initial identification of hits, SBDD principles guide the optimization of these lead compounds. For instance, in the development of aryl benzamide derivatives as mGluR5 negative allosteric modulators, molecular docking studies identified a specific binding site composed of amino acids such as Pro655, Tyr659, and Trp945. mdpi.comnih.gov This knowledge allowed for the rational design of new analogues with modified substituents to enhance binding affinity and potency. The insights gained from these computational models help in predicting how structural modifications will affect the biological activity of the compounds. mdpi.com
Hirshfeld Surface Analysis for Detailed Intermolecular Interactions
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal structure. This technique is particularly useful for understanding the crystal packing of benzamide derivatives.
For example, in a study of N-(3-Chloro-4-Methylphenyl)-2-(3-Nitrobenzamido)Benzamide, Hirshfeld analysis revealed that the most significant contacts contributing to the crystal packing were H···O/O···H (30.5%), H···C/C···H (28.2%), and H···H (29.0%). researchgate.net Similarly, for N-(4-methyl phenyl)-2-(3-nitro-benzamide) benzamide, the dominant interactions were found to be H···H and H···O/O···H. semanticscholar.org This quantitative data provides a detailed understanding of the forces that hold the molecules together in the solid state.
Contribution of Intermolecular Contacts in a Substituted Benzamide Crystal
| Interaction Type | Percentage Contribution |
| H···O/O···H | 30.5% |
| H···C/C···H | 28.2% |
| H···H | 29.0% |
Data is illustrative and based on a study of N-(3-Chloro-4-Methylphenyl)-2-(3-Nitrobenzamido)Benzamide. researchgate.net
Two-dimensional fingerprint plots are derived from the Hirshfeld surface and provide a summary of the intermolecular contacts in a crystal. These plots display the distances from the Hirshfeld surface to the nearest atom inside (dᵢ) and outside (dₑ) the surface.
In the analysis of N-((4-(1H-benzo[d]imidazole-2-yl)phenyl)carbamothioyl)benzamide, the Hirshfeld surface and the corresponding fingerprint plots were used to examine the intermolecular interactions in detail. nih.gov Different types of interactions appear as distinct regions on the plot, allowing for a visual and quantitative assessment of contacts like hydrogen bonds and van der Waals forces. For instance, sharp spikes in the fingerprint plot are characteristic of strong hydrogen bonding interactions.
Analysis of Spectroscopic Properties through Computational Methods
Computational methods, particularly Density Functional Theory (DFT), are widely used to predict and interpret the spectroscopic properties of molecules, including benzamide derivatives. These methods can provide valuable information that complements experimental data.
In a study of N-(4-methyl phenyl)-2-(3-nitro-benzamide) benzamide, DFT calculations were used to confirm the molecular structure. semanticscholar.org The calculated vibrational frequencies from DFT can be correlated with experimental infrared (IR) spectra to assign specific vibrational modes to functional groups within the molecule. For instance, the characteristic C=O stretching vibration of the amide group can be accurately predicted.
Furthermore, computational methods can predict electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of the chemical reactivity and kinetic stability of a molecule. researchgate.net For substituted benzamides, these calculations can help in understanding their electronic structure and potential for various chemical reactions.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Impact of Substituent Variation on Biological Activity Profiles
Research into related 2-hydroxy-N-phenylbenzamides and their esters as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) has revealed distinct SAR trends. These enzymes are relevant targets in the management of Alzheimer's disease. nih.gov
The substitution pattern on the N-phenyl (aniline) ring significantly influences the biological activity of salicylanilide (B1680751) derivatives. Studies on a series of halogenated 2-hydroxy-N-phenylbenzamides have demonstrated that the nature and position of halogen substituents can modulate inhibitory potency against cholinesterases. nih.gov
For instance, in a series of 5-chloro-2-hydroxy-N-(halophenyl)benzamides, the inhibitory activity against AChE was found to be influenced by the halogen on the N-phenyl ring. The data suggests that electron-withdrawing groups and their positions are critical determinants of efficacy. nih.gov
Table 1: Effect of N-Phenyl Halogenation on AChE and BuChE Inhibition for 5-chloro-2-hydroxybenzamide Analogs
Data sourced from a study on 2-hydroxy-N-phenylbenzamides. nih.gov
The conversion of the 2-hydroxy group to an ester, such as an acetoxy group, has been shown to be a critical modification for enhancing biological activity, particularly against BuChE. While the parent 2-hydroxy-N-phenylbenzamides show moderate AChE inhibition, their ester derivatives, especially those with phosphorus-based acids, exhibit significantly improved potency against BuChE. nih.gov
For example, the conversion of 5-chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide to its diethyl phosphite (B83602) ester resulted in a dramatic increase in BuChE inhibition, with the IC₅₀ value dropping from 73.2 µM to 2.4 µM. nih.gov This highlights the significant role of the ester moiety in modulating the activity and selectivity of these compounds. This suggests that the acetoxy group in 2-acetoxy-3-phenylbenzamide is likely a key contributor to its biological activity profile.
Table 2: Comparison of Hydroxy and Ester Analogs on BuChE Inhibition
Data sourced from a study on 2-hydroxy-N-phenylbenzamides and their esters. nih.gov
Functionalization of the benzamide (B126) core, specifically the salicylic (B10762653) acid portion, also plays a crucial role in determining biological activity. In the context of halogenated 2-hydroxy-N-phenylbenzamides, the position and nature of the halogen substituent on the salicylic acid ring influence the inhibitory potency. nih.gov
For instance, comparing derivatives of 5-bromosalicylic acid with those of 5-chlorosalicylic acid, the bromo-substituted compounds generally exhibited more potent inhibition of both AChE and BuChE. This indicates that the electronic properties and lipophilicity conferred by the substituent on the benzamide core are important for molecular recognition and binding to the target enzymes. nih.gov
Correlation Between Structural Features and Spectroscopic Signatures
Conformational Preferences and Their Relationship to Biological Outcomes
The three-dimensional conformation of benzamide derivatives is a critical factor for their interaction with biological targets. The rotational barriers around the Ar-C(O) and C(O)-N bonds, as well as the orientation of the 3-phenyl group, define the conformational landscape. Theoretical and NMR studies on substituted benzamides have shown that the planarity of the amide group and the torsional angle between the phenyl ring and the amide plane are influenced by the nature of the substituents. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
While no specific QSAR models for this compound have been published, QSAR studies on broader classes of benzamide derivatives have identified key physicochemical properties that correlate with their biological activities. For antimicrobial benzamides, topological descriptors and molecular connectivity indices have been shown to model the activity. nih.gov In other studies on benzamide derivatives, descriptors related to lipophilicity (e.g., LogP), electronic properties, and steric factors have been found to be important. nih.gov
A hypothetical QSAR model for this compound analogs would likely include descriptors such as:
LogP: Representing the lipophilicity, which influences membrane permeability and access to the target site.
Molar Refractivity (MR): A measure of molecular volume and polarizability, indicating potential for steric interactions and dispersion forces in the binding pocket.
Electronic Descriptors (e.g., Hammett constants, partial charges): To quantify the electronic influence of substituents on the aromatic rings, which can affect binding affinity.
Topological Indices: To describe molecular shape, size, and branching.
Such models would be invaluable in predicting the activity of novel derivatives and guiding the design of more potent and selective compounds.
Future Directions and Emerging Research Avenues for 2 Acetoxy 3 Phenylbenzamide
Exploration of Novel Synthetic Pathways for Scalability and Efficiency
Currently, there are no established, scalable synthetic routes specifically reported for 2-acetoxy-3-phenylbenzamide in the scientific literature. The development of efficient and cost-effective synthetic methodologies will be a critical first step in enabling its broader study. Future research could focus on adapting existing methods for the synthesis of related acetoxy carbonyl compounds or benzamide (B126) derivatives.
One potential approach involves a one-pot synthesis from corresponding aldehydes using acetylated masked acyl cyanide (MAC) reagents, which has proven effective for other α-acetoxy esters and amides. organic-chemistry.org Another avenue for exploration could be the adaptation of solid-phase synthesis techniques, which have been successfully employed for polymer-bound 4-acetoxy-3-phenylbenzaldehyde derivatives, potentially offering a streamlined route to a library of related compounds. uri.edu A key challenge will be to optimize reaction conditions to ensure high yields and purity, making the compound readily accessible for further investigation.
Investigation of Expanded Biological Targets (in vitro) and Disease Models
The biological activity of this compound is presently uncharacterized. Given that benzamide derivatives are known to exhibit a wide range of pharmacological effects, including antimicrobial and anti-inflammatory properties, a comprehensive screening of this compound against various biological targets is a logical next step. derpharmachemica.comnanobioletters.comnih.gov
Initial in vitro studies could involve assessing its potential as an antimicrobial agent against a panel of pathogenic bacteria and fungi. derpharmachemica.comnanobioletters.com Furthermore, its structural similarity to other bioactive molecules suggests that it could be evaluated for activity against various enzyme families, such as kinases or proteases, which are implicated in numerous diseases. Should initial screenings reveal promising activity, subsequent studies in relevant disease models would be warranted to determine its therapeutic potential.
Computational Design and Rational Synthesis of Advanced Analogues
In the absence of existing data, computational modeling can serve as a powerful tool to predict the potential biological activities of this compound and to guide the design of more potent analogues. Molecular docking studies could be employed to predict its binding affinity to a range of known protein targets.
Based on these computational predictions, a library of advanced analogues could be rationally designed and synthesized. Modifications could include altering the substitution pattern on the phenyl rings, replacing the acetoxy group with other esters or functional groups, and modifying the benzamide moiety. This synergistic approach of computational design and synthetic chemistry could accelerate the discovery of novel bioactive compounds based on the this compound scaffold.
Development as Chemical Probes for Biological Systems
Should this compound or its analogues demonstrate specific biological activity, they could be developed into valuable chemical probes for studying biological systems. By attaching fluorescent tags or other reporter molecules, these probes could be used to visualize and track their target molecules within cells, providing insights into their function and localization.
The development of such probes would require synthetic strategies that allow for the regioselective introduction of linkers for conjugation, without compromising the compound's biological activity. These chemical tools could be instrumental in elucidating novel biological pathways and identifying new therapeutic targets.
Integration with Materials Science Research
While there is currently no literature to support the integration of this compound into materials science, its chemical structure suggests potential avenues for exploration. The presence of aromatic rings and a functionalizable amide group could allow for its incorporation into polymers.
Future research could investigate the synthesis of polymers containing the this compound moiety, either as a pendant group or within the polymer backbone. The resulting materials could possess unique properties, such as altered thermal stability, optical properties, or biocompatibility. For instance, the development of polymer-bound versions of this compound could be explored, analogous to the synthesis of polymer-bound 4-acetoxy-3-phenylbenzaldehyde derivatives, for applications in catalysis or drug delivery. uri.edu
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
